5-Aminothiazole-4-carbaldehyde
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Overview
Description
5-Aminothiazole-4-carbaldehyde: is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminothiazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier formylation of 2-aminothiazoles. This method typically uses reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position of the thiazole ring . Another method involves the condensation of α-haloketones with thiourea, followed by formylation .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of polymer-supported catalysts has been explored to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Aminothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: 5-Aminothiazole-4-carboxylic acid.
Reduction: 5-Aminothiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Aminothiazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound exhibits significant biological activities, making it a valuable scaffold in the development of antimicrobial, anticancer, and anti-inflammatory agents. It has been studied for its potential to inhibit bacterial growth and cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its derivatives are also employed as intermediates in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-aminothiazole-4-carbaldehyde varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell survival and proliferation .
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial enzymes and disrupts cell wall synthesis.
Anticancer: Inhibits kinases and other enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities but different substitution patterns.
4-Aminothiazole: Similar structure but with the amino group at a different position, leading to different reactivity and applications
Uniqueness: 5-Aminothiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group at the 4-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-amino-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4-3(1-7)6-2-8-4/h1-2H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYIMZAFRVVJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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